Cas no 1550031-28-1 (2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid)

2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its imidazopyridine core structure offers a versatile scaffold for further functionalization, making it valuable in medicinal chemistry for the development of bioactive compounds. The butyl and methyl substituents enhance lipophilicity, which may improve membrane permeability in drug design. The carboxylic acid moiety provides a reactive handle for conjugation or salt formation, facilitating solubility optimization. This compound is particularly useful as an intermediate in synthesizing more complex molecules, including kinase inhibitors or antimicrobial agents. Its structural features contribute to its utility in structure-activity relationship studies.
2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid structure
1550031-28-1 structure
Product name:2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid
CAS No:1550031-28-1
MF:C13H16N2O2
Molecular Weight:232.278343200684
CID:6003267
PubChem ID:115405178

2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid
    • 2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
    • EN300-1197412
    • 1550031-28-1
    • インチ: 1S/C13H16N2O2/c1-4-8(2)10-11(13(16)17)15-7-5-6-9(3)12(15)14-10/h5-8H,4H2,1-3H3,(H,16,17)
    • InChIKey: AYALTMIVCWWTHK-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C(C)CC)N=C2C(C)=CC=CN12)=O

計算された属性

  • 精确分子量: 232.121177757g/mol
  • 同位素质量: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 54.6Ų

2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1197412-2500mg
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
2500mg
$1931.0 2023-10-03
Enamine
EN300-1197412-0.5g
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
0.5g
$1357.0 2023-06-08
Enamine
EN300-1197412-0.05g
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
0.05g
$1188.0 2023-06-08
Enamine
EN300-1197412-5.0g
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
5g
$4102.0 2023-06-08
Enamine
EN300-1197412-50mg
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
50mg
$827.0 2023-10-03
Enamine
EN300-1197412-500mg
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
500mg
$946.0 2023-10-03
Enamine
EN300-1197412-5000mg
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
5000mg
$2858.0 2023-10-03
Enamine
EN300-1197412-10000mg
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
10000mg
$4236.0 2023-10-03
Enamine
EN300-1197412-2.5g
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
2.5g
$2771.0 2023-06-08
Enamine
EN300-1197412-0.25g
2-(butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
1550031-28-1
0.25g
$1300.0 2023-06-08

2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acid 関連文献

2-(butan-2-yl)-8-methylimidazo1,2-apyridine-3-carboxylic acidに関する追加情報

2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comprehensive Overview

The compound 2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid, identified by the CAS number 1550031-28-1, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and diverse functional groups. The molecule's structure incorporates a carboxylic acid group, a methyl substituent, and a bulky butan-2-yl group, all of which contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of imidazopyridines in drug discovery and materials science. For instance, researchers have explored the role of imidazo[1,2-a]pyridine derivatives in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases. The presence of the carboxylic acid group in this compound suggests potential applications in bioconjugation and drug delivery systems, where such functionalities are often exploited for targeting specific biological sites.

The synthesis of 2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of precursor molecules. One common approach is the use of palladium-catalyzed coupling reactions to assemble the imidazopyridine core. The introduction of the butan-2-yl group is often achieved through alkylation or Friedel-Crafts alkylation, depending on the specific conditions required to maintain the stability of intermediate species. The final step involves the oxidation or hydrolysis of an appropriate precursor to install the carboxylic acid functionality.

In terms of pharmacological activity, this compound has shown promise in preclinical models as a potential therapeutic agent for inflammatory diseases. Its ability to inhibit key enzymes involved in inflammatory responses has been validated through in vitro assays using human cell lines. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets, providing valuable insights into its mechanism of action.

The structural versatility of imidazo[1,2-a]pyridine derivatives also makes them attractive candidates for materials science applications. For example, derivatives with electron-withdrawing groups like carboxylic acids can be used as building blocks for constructing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties, including high surface area and tunable pore sizes, which are highly desirable for gas storage and catalysis.

From an environmental perspective, understanding the degradation pathways of compounds like 2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is crucial for assessing their ecological impact. Recent studies have employed advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to investigate how these compounds behave under various environmental conditions. These findings are essential for developing sustainable synthetic routes and waste management strategies.

In conclusion, 2-(Butan-2-yl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a fascinating example of how modern organic chemistry can yield molecules with multifaceted applications. By leveraging cutting-edge research methodologies and interdisciplinary approaches, scientists continue to unlock new possibilities for this compound across diverse fields such as pharmacology, materials science, and environmental chemistry.

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